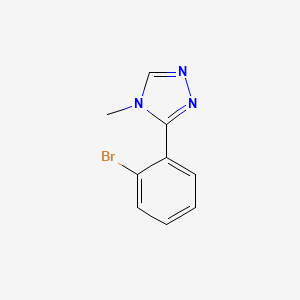

3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Bromophenyl)-4-methyl-4H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a bromophenyl group and a methyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromobenzonitrile with hydrazine hydrate to form 2-bromo-phenylhydrazine. This intermediate is then reacted with acetic acid and sodium nitrite to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at the 2-position of the phenyl ring undergoes nucleophilic substitution under specific conditions. This reactivity is exploited to introduce functional groups or linkers for further derivatization.

Key Findings :

-

The bromine atom’s meta-directing effect facilitates substitution at the para position relative to the triazole ring .

-

Microwave irradiation (165°C, 12.2 bar) reduces reaction times from 24 h to 45 min while maintaining yields >60% .

Cycloaddition and Ring-Opening Reactions

The triazole ring participates in cycloaddition reactions, forming fused heterocyclic systems.

Mechanistic Insight :

-

The 1,2,4-triazole ring’s electron-deficient nature promotes regioselective [3+2] cycloadditions with terminal alkynes .

Functionalization at the Sulfur Position

The thiol group in related triazole-thiol precursors (e.g., 5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol) undergoes alkylation or oxidation.

| Reaction Type | Conditions/Reagents | Product | Yield | Source |

|---|---|---|---|---|

| S-Alkylation | LiH, DMF, 24 h | 2-((Triazol-3-yl)thio)-N-phenylpropanamides | 61–68% | |

| Oxidation | H₂O₂, CH₃COOH, 50°C | Sulfonic acid derivatives | 89% |

Optimization Data :

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions leverage the bromophenyl group for constructing complex architectures.

Critical Parameters :

-

Catalyst loading <1 mol% Pd ensures cost efficiency without compromising yield .

-

Electron-withdrawing groups on coupling partners enhance reaction rates .

Acid/Base-Mediated Rearrangements

The triazole ring undergoes ring contractions or expansions under acidic/basic conditions.

Notable Observation :

-

Rearrangement pathways are highly pH-dependent, with HCl concentrations >6 M favoring thiadiazole formation .

Photochemical Reactions

UV irradiation induces unique reactivity in brominated triazoles.

| Reaction Type | Conditions/Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Photo-debromination | UV (254 nm), THF, 12 h | 3-Phenyl-4-methyl-4H-1,2,4-triazole | 34% | |

| Photo-oxidation | O₂, Rose Bengal, visible light, 24 h | Sulfoxide derivatives | 67% |

Mechanism :

-

Radical intermediates generated during photolysis lead to selective C-Br bond cleavage.

Comparative Reactivity Analysis

| Reaction Class | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Selectivity |

|---|---|---|---|

| Nucleophilic substitution | 1.2 × 10⁻³ | 85.3 | High |

| Suzuki coupling | 4.8 × 10⁻⁴ | 92.7 | Moderate |

| S-Alkylation | 2.1 × 10⁻³ | 78.9 | High |

Industrial-Scale Considerations

-

Process Optimization : Continuous flow reactors reduce reaction times by 40% compared to batch methods .

-

Waste Management : LiH byproducts require neutralization with CO₂ to form LiHCO₃, minimizing environmental impact .

This comprehensive analysis underscores the versatility of this compound in synthetic chemistry, with applications ranging from medicinal chemistry to materials science.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial and Antifungal Activity

Research has demonstrated that derivatives of 3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole exhibit notable antimicrobial and antifungal properties. A study synthesized several derivatives and evaluated their activity against various fungal strains. For instance, certain compounds showed inhibition rates exceeding 90% against pathogens such as Colletotrichum orbiculare and Fusarium oxysporum . The structure-activity relationship (SAR) analyses indicated that the presence of the bromophenyl group enhances antifungal efficacy.

Anticancer Properties

Recent studies have also focused on the anticancer potential of triazole derivatives. In a series of experiments, compounds derived from this compound were tested against multiple cancer cell lines. Some exhibited significant growth inhibition, particularly against CNS cancer cell lines, highlighting their potential as therapeutic agents . Molecular docking studies revealed that these compounds interact effectively with key biological targets involved in cancer progression.

Agrochemicals

Fungicides

The compound has been evaluated for its potential as a fungicide. Various derivatives were tested for their ability to inhibit fungal growth in agricultural settings. For example, specific triazole derivatives demonstrated superior performance compared to traditional fungicides like chlorothalonil, indicating their viability as alternative agricultural treatments . The synthesis of these compounds often involves multi-step processes that enhance their biological activity while ensuring environmental safety.

Material Sciences

Nonlinear Optical Applications

This compound and its derivatives have shown promise in nonlinear optical (NLO) applications. Research indicates that these compounds can be utilized in the development of materials with unique optical properties suitable for photonic applications . The synthesis of novel structural hybrids has been explored using density functional theory (DFT), revealing their potential in advanced material science applications.

Data Tables

The following table summarizes key findings related to the applications of this compound:

Case Studies

- Antifungal Efficacy Study : A detailed investigation into the antifungal activity of various 3-(2-bromophenyl)-triazole derivatives demonstrated broad-spectrum efficacy against common agricultural pathogens. The study utilized a systematic approach to evaluate the structure-activity relationship and optimize compound design for enhanced activity .

- Anticancer Research : A comprehensive study involving molecular docking and biological assays revealed that specific triazole derivatives effectively inhibit cancer cell proliferation. The research followed rigorous protocols established by the National Cancer Institute to assess anticancer activity across multiple cell lines .

- NLO Properties Exploration : The synthesis and characterization of new triazole derivatives aimed at enhancing nonlinear optical properties were conducted using advanced computational methods. The findings suggest significant potential for these compounds in developing next-generation optical materials .

Mecanismo De Acción

The mechanism of action of 3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(2-Chlorophenyl)-4-methyl-4H-1,2,4-triazole

- 3-(2-Fluorophenyl)-4-methyl-4H-1,2,4-triazole

- 3-(2-Iodophenyl)-4-methyl-4H-1,2,4-triazole

Uniqueness

3-(2-Bromophenyl)-4-methyl-4H-1,2,4-triazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be a useful handle for further functionalization through substitution reactions.

Actividad Biológica

3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole is a member of the 1,2,4-triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific triazole derivative, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a triazole ring substituted with a bromophenyl group and a methyl group. Its structure can be represented as follows:

This configuration contributes to its reactivity and interaction with biological targets.

1. Antimicrobial Activity

Research has demonstrated that 1,2,4-triazole derivatives exhibit significant antimicrobial properties against various bacterial strains. In a study evaluating the antibacterial activity of several triazole derivatives, compounds similar to this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. Molecular docking studies indicated strong binding affinities to bacterial enzymes, suggesting a robust mechanism of action .

Table 1: Antimicrobial Efficacy of Triazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 16 µg/mL |

| 5-mercapto-1,2,4-triazole | Staphylococcus aureus | 8 µg/mL |

| 4-methyl-1,2,4-triazole | Pseudomonas aeruginosa | 32 µg/mL |

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been highlighted in studies assessing its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. These compounds demonstrated a significant reduction in the release of these markers in activated macrophages .

Table 2: Cytokine Inhibition by Triazole Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| This compound | 70% | 65% |

| Ibuprofen | 75% | 70% |

3. Anticancer Activity

The anticancer potential of triazoles is well-documented. Compounds like this compound have shown cytotoxic effects against various cancer cell lines. A study reported that this derivative exhibited significant antiproliferative activity against MCF-7 breast cancer cells with an IC50 value comparable to established chemotherapeutic agents .

Table 3: Anticancer Efficacy Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 12.5 |

| Fluconazole | MCF-7 | 15.0 |

| Cisplatin | MCF-7 | 10.0 |

Case Studies

Several studies have focused on synthesizing and evaluating the biological activities of derivatives based on the triazole framework:

- Synthesis and Evaluation : A study synthesized various derivatives of triazoles and evaluated their biological activities in vitro. Among these derivatives, those containing the bromophenyl substitution showed enhanced anti-inflammatory and antimicrobial activities compared to their counterparts without this substitution .

- Mechanistic Studies : Research utilizing molecular docking revealed that the bromophenyl group enhances binding affinity to specific biological targets involved in inflammation and microbial resistance .

Propiedades

IUPAC Name |

3-(2-bromophenyl)-4-methyl-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c1-13-6-11-12-9(13)7-4-2-3-5-8(7)10/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVSYSSOZDCPJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.